molecular formula C20H30Cl2FN3O3 B1261372 Carmegliptin dihydrochloride CAS No. 813452-14-1

Carmegliptin dihydrochloride

Número de catálogo B1261372
Número CAS: 813452-14-1
Peso molecular: 450.4 g/mol
Clave InChI: DDKJYXSAKVWFLS-LSKWAPIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.

Aplicaciones Científicas De Investigación

Interaction with P-glycoprotein Transporter

Carmegliptin dihydrochloride has been studied for its interaction potential with P-glycoprotein (Pgp) transporters. In a study involving healthy volunteers, it was found that carmegliptin is a substrate but not an inhibitor of human Pgp. The co-administration of carmegliptin with verapamil, a Pgp inhibitor, led to slight alterations in the pharmacokinetics of carmegliptin, moderately increasing its exposure. This finding suggests that carmegliptin's interaction with Pgp transporters should be carefully monitored in clinical trials (Kuhlmann et al., 2014).

Pharmacokinetics and Metabolism

Carmegliptin's pharmacokinetics and metabolism were examined in rats, dogs, and cynomolgus monkeys. The study found that carmegliptin has moderate clearance, extensive tissue distribution, and variable oral bioavailability. It showed resistance to hepatic metabolism across all tested species, and the high extravascular distribution in intestinal tissues could significantly contribute to its therapeutic effect (Kuhlmann et al., 2010).

Development and Clinical Potential

The discovery and development process of carmegliptin, focusing on its efficacy in animal models of type 2 diabetes, has been documented. Carmegliptin was identified based on its design and synthesis as a potent and long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor. Its clinical potential in the treatment of type 2 diabetes was supported by early efficacy data (Mattei et al., 2010).

Manufacturing Process

An efficient process for manufacturing carmegliptin has been developed, suitable for large-scale production. This process involves the synthesis of the tricyclic core and the introduction of nitrogen, followed by several steps leading to the final product. The overall yield was reported between 27-31% with six isolated intermediates, indicating an effective and scalable manufacturing process (Abrecht et al., 2011).

Propiedades

Número CAS

813452-14-1

Fórmula molecular

C20H30Cl2FN3O3

Peso molecular

450.4 g/mol

Nombre IUPAC

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1

Clave InChI

DDKJYXSAKVWFLS-LSKWAPIISA-N

SMILES isomérico

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl

SMILES canónico

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmegliptin dihydrochloride
Reactant of Route 2
Carmegliptin dihydrochloride
Reactant of Route 3
Reactant of Route 3
Carmegliptin dihydrochloride
Reactant of Route 4
Carmegliptin dihydrochloride
Reactant of Route 5
Carmegliptin dihydrochloride
Reactant of Route 6
Carmegliptin dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.